2-Iodo-3',4',5'-trifluorobenzophenone

Beschreibung

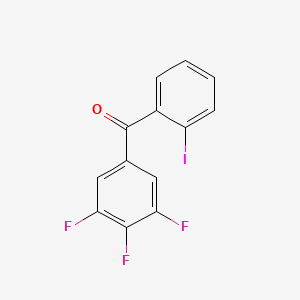

2-Iodo-3',4',5'-trifluorobenzophenone (CAS 951888-45-2) is a halogenated benzophenone derivative characterized by an iodine substituent at the ortho (2-) position of one aromatic ring and three fluorine atoms at the 3', 4', and 5' positions of the second ring. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate, particularly in the development of fluorinated drug candidates or as a precursor for cross-coupling reactions due to the reactive iodine moiety . Its structural features—ortho-iodo and trifluorinated rings—impart distinct electronic and steric properties, influencing its reactivity and solubility. Suppliers like Hubei Guoyun Furui Technology Co., Ltd. highlight its role in high-value pharmaceutical applications, including the synthesis of reference standards and custom intermediates .

Eigenschaften

IUPAC Name |

(2-iodophenyl)-(3,4,5-trifluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F3IO/c14-9-5-7(6-10(15)12(9)16)13(18)8-3-1-2-4-11(8)17/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJZKYIEMMEQAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C(=C2)F)F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-3’,4’,5’-trifluorobenzophenone typically involves the iodination of 3’,4’,5’-trifluorobenzophenone. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom into the benzophenone structure . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 2-Iodo-3’,4’,5’-trifluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-Iodo-3’,4’,5’-trifluorobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as potassium carbonate.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.

Major Products Formed

Substitution Reactions: Products include substituted benzophenones with various functional groups.

Oxidation: Products include quinones and other oxidized derivatives.

Reduction: Products include hydroxybenzophenones and other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

2-Iodo-3’,4’,5’-trifluorobenzophenone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-Iodo-3’,4’,5’-trifluorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The iodine atom can form halogen bonds with target molecules, stabilizing the compound-target complex and modulating biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 2-Iodo-3',4',5'-trifluorobenzophenone can be contextualized by comparing it with analogous benzophenone derivatives. Below is a detailed analysis:

Structural Analogues and Substituent Effects

2.1.1 4-Iodo-4'-n-pentylbenzophenone

- Substituents : Iodo at the para (4-) position and an n-pentyl group at the 4' position.

- The n-pentyl group increases lipophilicity, making this compound more suitable for applications requiring hydrophobic interactions, such as lipid-based drug formulations.

- Applications : Likely used in organic synthesis where steric effects are minimized .

2.1.2 4-tert-Butyl-3',4',5'-trifluorobenzophenone

- Substituents : tert-Butyl at the 4-position and trifluoro at 3',4',5'.

- Comparison: The tert-butyl group is electron-donating and sterically bulky, which may stabilize the compound against oxidative degradation but reduce reactivity in electrophilic substitutions. The trifluorinated ring retains strong electron-withdrawing effects, similar to this compound, but lacks the iodine moiety for cross-coupling utility.

- Applications : Suitable for thermally stable intermediates in materials science .

2.1.3 3,4-Dichloro-3',4',5'-trifluorobenzophenone

- Substituents : Dichloro (3,4-) and trifluoro (3',4',5').

- Comparison :

- Chlorine substituents are less electronegative than fluorine but still electron-withdrawing, creating a moderately polarized aromatic system.

- The absence of iodine limits its use in metal-catalyzed reactions (e.g., Ullmann couplings), but dichloro substitution enhances stability in acidic conditions.

- Applications: Potential use in agrochemicals or corrosion inhibitors .

2.1.4 2-Acetoxy-3',4',5'-trifluorobenzophenone

- Substituents : Acetoxy group at the 2-position and trifluoro at 3',4',5'.

- Comparison: The acetoxy group is a superior leaving group compared to iodine, favoring nucleophilic acyl substitutions (e.g., ester hydrolysis). The trifluorinated ring maintains electron-deficient characteristics, akin to this compound.

- Applications : Reactive intermediate in peptide synthesis or prodrug design .

Comparative Data Table

EWG = Electron-Withdrawing Group; Estimated molecular weights based on substituent contributions.

Key Research Findings

- Reactivity: The ortho-iodo group in this compound facilitates cross-coupling reactions (e.g., with palladium catalysts), a feature absent in chloro or tert-butyl analogues .

- Electronic Effects : Trifluorinated rings in all compared compounds enhance electrophilic substitution resistance but reduce nucleophilic attack susceptibility.

- Stability : Chloro and tert-butyl derivatives exhibit greater thermal and oxidative stability compared to iodo or acetoxy variants, which are more reactive but prone to degradation .

Biologische Aktivität

2-Iodo-3',4',5'-trifluorobenzophenone (CAS Number: 951888-45-2) is a specialized chemical compound belonging to the benzophenone family. Its molecular formula is C13H6F3IO, with a molecular weight of 362.08 g/mol. The compound features an iodine atom and three trifluoromethyl groups, which significantly enhance its lipophilicity and biological activity. This article delves into the biological activity of this compound, focusing on its mechanisms, applications in research, and potential therapeutic uses.

Chemical Structure

The unique structure of this compound includes:

- Iodine Atom : Enhances reactivity and potential for forming halogen bonds.

- Trifluoromethyl Groups : Increase lipophilicity, facilitating cellular penetration.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl groups allow for efficient membrane penetration, while the iodine atom can stabilize interactions through halogen bonding. This results in modulation of biological pathways, which can lead to various pharmacological effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer), Caco-2 (colon cancer), and MG63 (osteosarcoma) cells. The compound's mechanism involves interference with cell cycle progression and induction of apoptosis in cancer cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. In studies assessing its efficacy against various pathogens, it demonstrated notable antifungal activity against Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 37 to 124 μg/mL. Furthermore, it has shown potential as an antibacterial agent against several Gram-positive and Gram-negative bacteria.

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays. It exhibited significant antiradical activity, with effective concentration (EC50) values indicating strong scavenging ability against free radicals, suggesting its potential role in preventing oxidative stress-related diseases.

Research Applications

This compound serves as a valuable tool in multiple research domains:

Medicinal Chemistry

- Drug Development : The compound is being explored for its potential as a scaffold in drug design, particularly for anticancer and anti-inflammatory drugs.

- Enzyme Inhibition Studies : Its structural properties make it suitable for studying enzyme-ligand interactions, contributing to the understanding of metabolic pathways.

Environmental Chemistry

The compound's behavior in biological systems also makes it relevant for studies on environmental pollutants and their biochemical impacts.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Iodo-3',4',5'-trifluorobenzophenone | Iodine at different position | Varies; less potent than 2-Iodo |

| 2-Iodo-5-(trifluoromethyl)benzoic acid | Contains carboxylic acid group | Potentially lower activity |

| 1-Iodo-3,5-bis(trifluoromethyl)benzene | Lacks ketone group | Different reactivity patterns |

Case Studies

- Anticancer Efficacy Study : A study conducted on HepG2 cells revealed that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

- Antimicrobial Testing : In another investigation focusing on antifungal properties, the compound was tested against clinical isolates of Candida albicans, showing significant inhibition at concentrations comparable to standard antifungal agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.